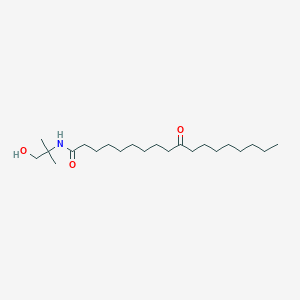![molecular formula C31H32O2Sn B14210617 ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane CAS No. 826990-19-6](/img/structure/B14210617.png)
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a stannane (tin) core bonded to a triphenyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane typically involves the reaction of triphenylstannane with 2-[4-(2-methylpropyl)phenyl]propanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage. The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .
Substitution: The triphenylstannane moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using or at elevated temperatures.
Substitution: Reagents such as or can be used under controlled conditions.
Major Products
Hydrolysis: Produces and .
Substitution: Yields various substituted stannane derivatives depending on the reagents used.
Scientific Research Applications
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane involves its interaction with molecular targets through its organotin core. The compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: A simpler organotin compound with similar chemical properties but lacking the propanoyl group.
2-[4-(2-Methylpropyl)phenyl]propanoic acid: A precursor in the synthesis of the compound, known for its anti-inflammatory properties.
Organotin esters: A broad class of compounds with varying substituents, used in various applications from catalysis to medicine.
Uniqueness
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: is unique due to its combination of a stannane core with a propanoyl group substituted with a 2-methylpropylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler organotin compounds.
Properties
CAS No. |
826990-19-6 |
|---|---|
Molecular Formula |
C31H32O2Sn |
Molecular Weight |
555.3 g/mol |
IUPAC Name |
triphenylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3C6H5.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;3*1-2-4-6-5-3-1;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
JYDYYXAKGPYHEU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


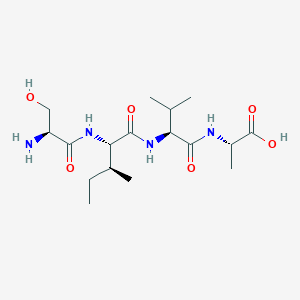
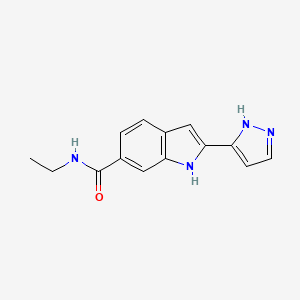
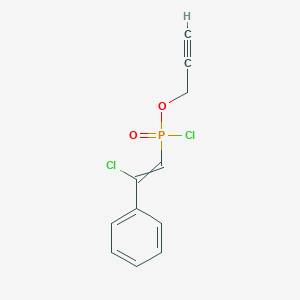
![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
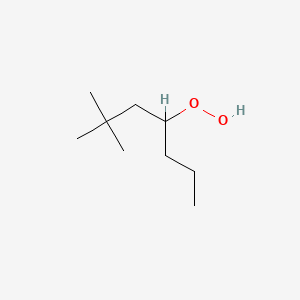
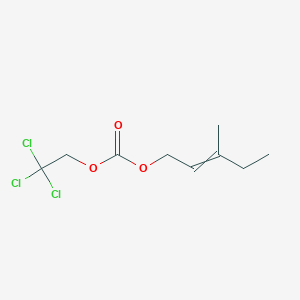

![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
